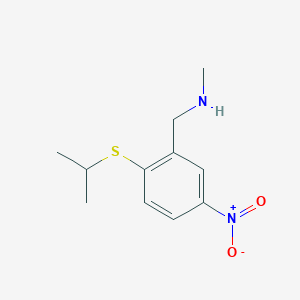![molecular formula C39H30N10Na4O13S4 B1469581 tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate CAS No. 50925-42-3](/img/no-structure.png)
tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate is a useful research compound. Its molecular formula is C39H30N10Na4O13S4 and its molecular weight is 1066.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing compounds with similar structural features, such as diazenylbenzenesulfonamides, which are prepared through diazotization and coupling reactions. These compounds are of interest due to their potential biological activity and have been characterized using analytical and spectroscopic techniques (El-Gaby et al., 2018). This suggests a methodological foundation for exploring the synthesis of complex diazenyl naphthalene sulfonate derivatives and their potential applications.
Biological Activities
Compounds featuring azo and diazenyl groups, as seen in diazenyl naphthalene sulfonates, have been evaluated for various biological activities. For instance, studies have assessed the antimicrobial potential of newly synthesized compounds, highlighting the ongoing interest in leveraging chemical synthesis for therapeutic applications. Such research often involves in vitro qualitative and quantitative assays to determine the antimicrobial efficacy of these compounds (Avdeenko et al., 2020).
Application in Fluorescent Whitening Agents
Research into similar diazo compounds has explored their use as fluorescent whitening agents, indicating a potential application for the tetrasodium compound in enhancing the brightness of materials. Toxicological studies have been conducted to define the safety profile of such compounds, indicating their low toxicity and absence of mutagenic or teratogenic effects under certain conditions, which is crucial for their application in consumer goods (Keplinger et al., 1974).
Potential for Anticancer Agents
The synthesis and testing of azocompounds, including those with a naphthyl moiety, for anticancer properties have been a subject of research, suggesting another possible application area for related compounds. These studies involve the creation of diazonium salt derivatives followed by the synthesis of various substituted compounds, aiming to discover new therapeutic agents (El-Naggar et al., 2018).
Advanced Materials and Surface Activity
Compounds with complex naphthalene-based structures have been synthesized and evaluated for their surface activities, indicating their potential use in advanced material applications. These studies focus on the physical properties and the applications of such compounds in various industrial and technological fields, such as in surfactants and detergents, highlighting their relevance to materials science (Hu et al., 2016).
Properties
CAS No. |
50925-42-3 |
|---|---|
Molecular Formula |
C39H30N10Na4O13S4 |
Molecular Weight |
1066.9 g/mol |
IUPAC Name |
tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C39H34N10O13S4.4Na/c1-21-15-23(9-11-31(21)48-46-25-17-29-27(35(19-25)65(57,58)59)5-3-7-33(29)63(51,52)53)41-38-43-37(40-13-14-50)44-39(45-38)42-24-10-12-32(22(2)16-24)49-47-26-18-30-28(36(20-26)66(60,61)62)6-4-8-34(30)64(54,55)56;;;;/h3-12,15-20,50H,13-14H2,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,40,41,42,43,44,45);;;;/q;4*+1/p-4 |
InChI Key |
YYRIJHSNZXZKJD-UHFFFAOYSA-J |
Isomeric SMILES |
CC1=C/C(=N/C2=NC(=NC(=N2)NCCO)/N=C/3\C=CC(C(=C3)C)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])/C=CC1N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES |
CC1=CC(=NC2=NC(=NC(=N2)NCCO)N=C3C=CC(C(=C3)C)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])C=CC1N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])C)N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B1469498.png)


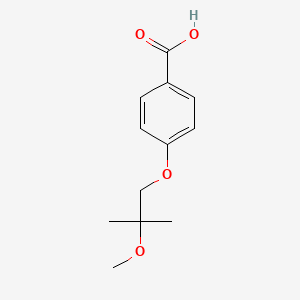
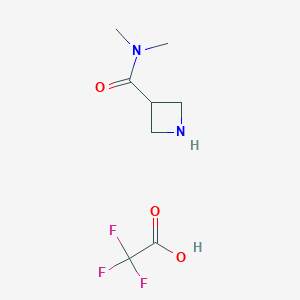
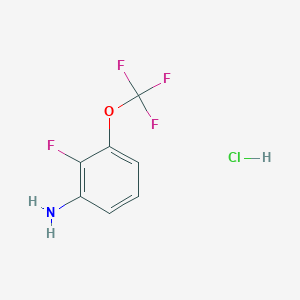
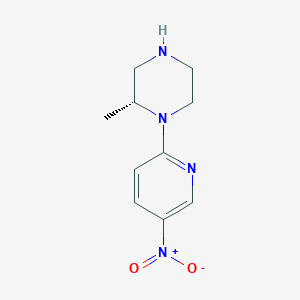
![2-(6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1469515.png)

![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1469517.png)
![2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile](/img/structure/B1469518.png)

